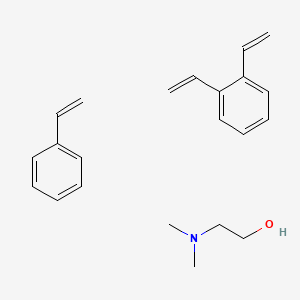
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene is a complex organic compound that combines the structural features of three distinct chemical entities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene typically involves multiple steps, each requiring specific reagents and conditions. The preparation of 1,2-Bis(ethenyl)benzene can be achieved through the dehydrohalogenation of 1,2-dihaloethane derivatives in the presence of a strong base. 2-(Dimethylamino)ethanol is synthesized via the reaction of dimethylamine with ethylene oxide under controlled conditions. Styrene is commonly produced by the dehydrogenation of ethylbenzene in the presence of a catalyst at high temperatures.
Industrial Production Methods
On an industrial scale, the production of these components involves optimized processes to ensure high yield and purity. For instance, the dehydrogenation of ethylbenzene to produce styrene is carried out in large reactors with continuous monitoring of temperature and pressure to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, modulating cellular responses and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Shares the bis(ethenyl)benzene structure but with different substituents.
2-(Dimethylamino)ethanol: Similar in structure but lacks the styrene component.
Styrene: A simpler compound that forms part of the structure of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene.
Properties
Molecular Formula |
C22H29NO |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H11NO/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4-6/h3-8H,1-2H2;2-7H,1H2;6H,3-4H2,1-2H3 |
InChI Key |
FSBOCKMTAQUMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


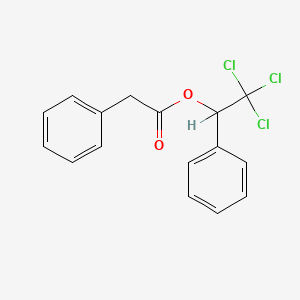
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)


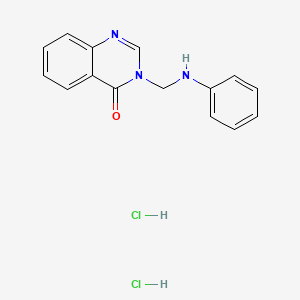
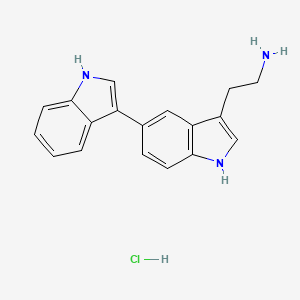

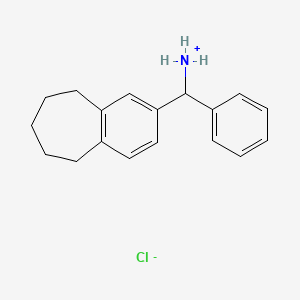
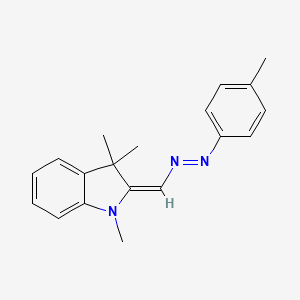
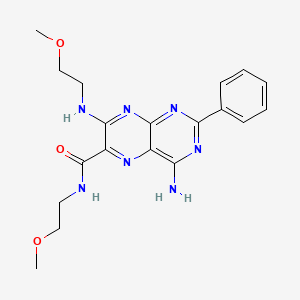

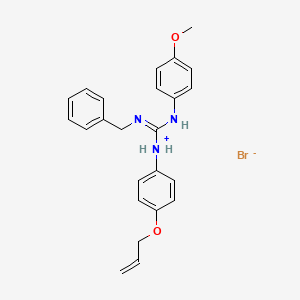
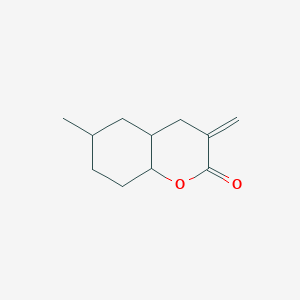
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
